Molecular structure and conformational analysis of tripropyl trimellitate
Molecular structure and conformational analysis of tripropyl trimellitate
An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of Tripropyl Trimellitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripropyl trimellitate, a tri-ester of trimellitic acid, possesses a molecular architecture that gives rise to a complex conformational landscape. Understanding this landscape is paramount for predicting its physicochemical properties, reactivity, and interactions in various chemical and biological systems. This guide provides a comprehensive exploration of the molecular structure of tripropyl trimellitate and a detailed framework for its conformational analysis. We will delve into both computational and experimental methodologies, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their investigations. This document is designed to be a practical and authoritative resource for scientists engaged in molecular design, materials science, and drug development.
Introduction: The Significance of Tripropyl Trimellitate
Tripropyl trimellitate belongs to the family of aromatic carboxylic acid esters, a class of compounds with diverse industrial applications. While less common than its longer-chain counterpart, trioctyl trimellitate (TOTM), which is widely used as a plasticizer, tripropyl trimellitate serves as an important model compound for understanding the structure-property relationships in this family. Its intermediate chain length presents a unique case for studying the interplay of steric and electronic effects that govern molecular conformation. A thorough understanding of its three-dimensional structure and conformational dynamics is a critical prerequisite for the rational design of novel materials and for predicting the behavior of ester-containing molecules in complex environments.
Molecular Structure of Tripropyl Trimellitate
The foundational step in any conformational analysis is a clear understanding of the molecule's static, two-dimensional structure.
2.1. Chemical Identity
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Systematic Name: 1,2,4-Benzenetricarboxylic Acid Tripropyl Ester[1][2]
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Common Name: Tripropyl Trimellitate[2]
2.2. Structural Connectivity
Tripropyl trimellitate consists of a central benzene ring to which three carboxylate groups are attached at positions 1, 2, and 4. Each of these carboxylate groups is esterified with a propyl group. The connectivity is as follows:
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A benzene ring serves as the aromatic core.
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Three ester functional groups (-COO-) are directly attached to the benzene ring.
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Three n-propyl groups (-CH2CH2CH3) are attached to the oxygen atoms of the ester groups.
The synthesis of such trimellitates typically involves the esterification of trimellitic anhydride with the corresponding alcohol, in this case, propanol.[4] This process creates the three crucial ester linkages that are central to the molecule's conformational flexibility.[4]
Table 1: Key Physicochemical Properties of Tripropyl Trimellitate
| Property | Value | Source |
| Boiling Point | 168 °C / 2 mmHg | [1][2] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index | 1.503 | [1] |
Conformational Analysis: Unveiling the 3D Landscape
While the 2D structure provides the blueprint, the molecule's function is dictated by its three-dimensional shape and the ease with which it can change, a field of study known as conformational analysis. For tripropyl trimellitate, the key degrees of freedom are the rotations around the single bonds within the three propyl ester side chains.
Theoretical Foundations
The conformation of an ester is primarily determined by the torsional (dihedral) angles around the C-O single bond of the ester group. For simple esters, a planar conformation is generally preferred due to delocalization of the lone pair of electrons on the ether oxygen with the π-system of the carbonyl group.[5] There are two primary planar conformations:
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cis (or Z): The alkyl group on the ether oxygen is on the same side of the C-O single bond as the carbonyl oxygen.
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trans (or E): The alkyl group on the ether oxygen is on the opposite side of the C-O single bond from the carbonyl oxygen.
For most simple esters, the cis conformation is significantly more stable than the trans conformation.[5]
Computational Approaches to Conformational Analysis
Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. A typical workflow involves a multi-step process to ensure a thorough and accurate analysis.
3.2.1. Step-by-Step Computational Workflow
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Initial Structure Generation: A 3D model of tripropyl trimellitate is built using molecular modeling software.
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Conformational Search: A systematic or stochastic search of the conformational space is performed to identify a wide range of possible low-energy structures. This is crucial due to the flexibility of the three propyl chains.
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Geometry Optimization and Energy Minimization: The identified conformers are then subjected to geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**) is a common and effective choice for this purpose, providing a good balance between accuracy and computational cost.[5]
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Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
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Analysis of Results: The relative energies of the conformers are compared to determine their populations at a given temperature using the Boltzmann distribution. The geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers are then analyzed.
Diagram 1: Computational Conformational Analysis Workflow
Caption: A typical workflow for the computational conformational analysis of a flexible molecule like tripropyl trimellitate.
3.2.2. Expected Conformational Preferences
Based on studies of related esters, we can predict the likely conformational preferences for tripropyl trimellitate:
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Ester Group: The O=C-O-C dihedral angle is expected to favor a near-planar cis conformation for all three ester groups.[5]
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Propyl Chains: The C-C-C-O dihedral angles within the propyl chains will likely adopt staggered (anti or gauche) conformations to minimize steric hindrance.
The interplay between the three propyl chains, particularly the two that are ortho to each other on the benzene ring, will lead to a complex set of low-energy conformers.
Experimental Approaches to Conformational Analysis
Experimental techniques are essential for validating the results of computational studies and providing a real-world picture of the molecule's conformational behavior.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful experimental tool for studying molecular conformation in solution.
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¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the propyl chains are sensitive to their local electronic environment, which is influenced by the molecular conformation.
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Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange.[6] At low temperatures, the exchange between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct sets of signals for each populated conformer.
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Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY) can provide information about through-space distances between protons, which can be used to distinguish between different conformers.
Diagram 2: Experimental Conformational Analysis Workflow using NMR
Caption: A general workflow for the experimental investigation of tripropyl trimellitate's conformation using NMR spectroscopy.
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the vibrational modes of the molecule, which are also sensitive to conformation. The carbonyl stretching frequency in esters is particularly informative. The presence of multiple bands in the carbonyl region of the IR spectrum can sometimes indicate the presence of different conformers.
Integrated Approach: The Synergy of Computation and Experiment
The most robust understanding of a molecule's conformational landscape comes from an integrated approach that combines computational and experimental methods.
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Prediction: Computational methods are used to predict the stable conformers and their relative energies.
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Validation: Experimental data, particularly from NMR, is used to validate the computational predictions. For example, calculated NMR chemical shifts for the predicted low-energy conformers can be compared to the experimental spectrum.
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Refinement: If there are discrepancies between the computational and experimental results, the computational model can be refined (e.g., by using a different level of theory or including solvent effects) to better match the experimental data.
Conclusion
The conformational analysis of tripropyl trimellitate is a multifaceted challenge that requires a combination of theoretical and experimental techniques. While the ester groups are expected to adopt predominantly cis conformations, the flexibility of the three propyl chains gives rise to a rich conformational landscape. A thorough investigation, following the principles and workflows outlined in this guide, will provide valuable insights into the structure-property relationships of this important class of molecules. This knowledge is essential for the rational design of new materials and for a deeper understanding of molecular interactions in chemical and biological systems.
References
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Ganga, V. G., & Vijay, D. (2004). Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. The Journal of Physical Chemistry A. [Link]
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Pihlaja, K., et al. (2000). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Trioctyl Trimellitate (TOTM): Synthesis and Chemical Structure. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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PureSynth. (n.d.). Tripropyl Trimellitate 97.0%(GC). PureSynth. [Link]
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Katritzky, A. R., et al. (1996). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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